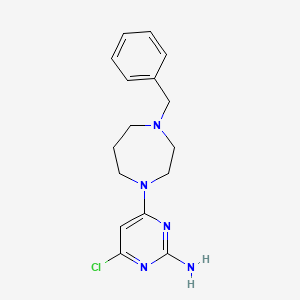
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazepanes and pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the diazepane intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the benzylated diazepane with a suitable chloropyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the diazepane ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding alcohols, ketones, or amines.
科学的研究の応用
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Studies: The compound can be used as a tool in biological studies to investigate the function of specific proteins or pathways.
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid methyl ester
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid ethyl ester
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is unique due to the presence of both the diazepane and pyrimidine rings in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the chlorine atom on the pyrimidine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially diverse applications.
特性
分子式 |
C16H20ClN5 |
|---|---|
分子量 |
317.81 g/mol |
IUPAC名 |
4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClN5/c17-14-11-15(20-16(18)19-14)22-8-4-7-21(9-10-22)12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,18,19,20) |
InChIキー |
RLQNSKOXBYSJIT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


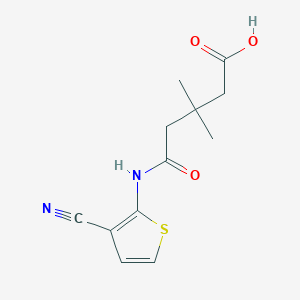

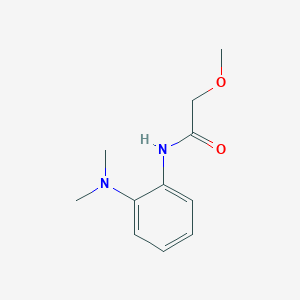
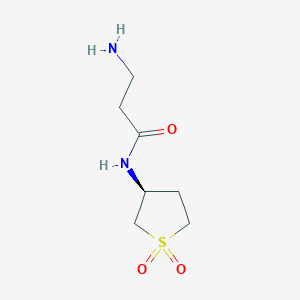

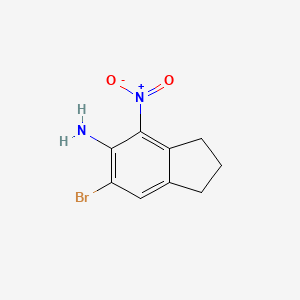

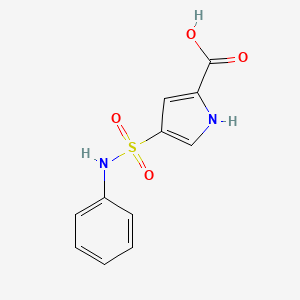
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
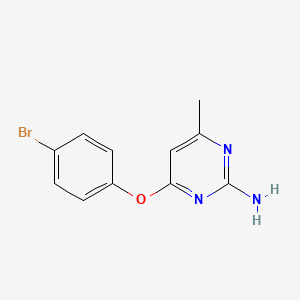
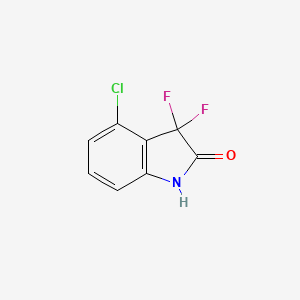
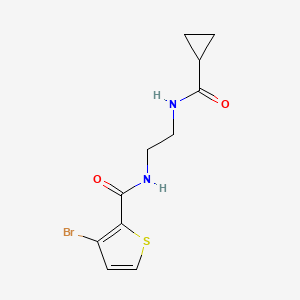
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
